Rocagloic Acid

Übersicht

Beschreibung

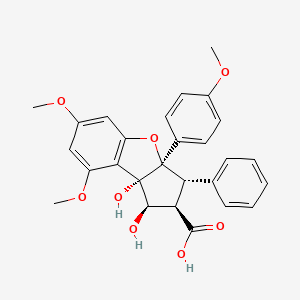

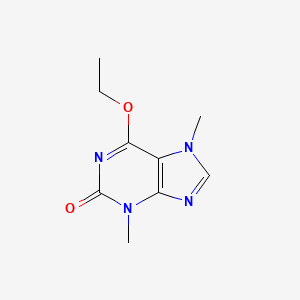

Rocagloic acid ist eine natürlich vorkommende Verbindung aus der Familie der Flavagline, die hochbioaktive Flavonolignane sind. Es wird aus den Blättern der taiwanesischen Arten Aglaia elliptifolia und Aglaia dasyclada gewonnen, die in der Provinz Yunnan, China, gesammelt werden . This compound ist bekannt für seine ausgeprägten pharmakologischen Aktivitäten, darunter antiproliferative und entzündungshemmende Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Rocagloic acid ist die demethylierte Form von Methylrocagiat oder das Säureanalogon von Cyclopenta[b]tetrahydrobenzofuran-Verbindungen . Die Synthese von this compound beinhaltet die Cycloaddition eines Flavonoidkerns mit einer Zimtsäureeinheit . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung geeigneter Lösungsmittel und Katalysatoren, um den Cycloadditionsprozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound basiert hauptsächlich auf der Extraktion aus natürlichen Quellen, wie z. B. den Blättern von Aglaia-Arten . Der Extraktionsprozess beinhaltet die Verwendung organischer Lösungsmittel zur Isolierung der Verbindung, gefolgt von Reinigungsverfahren wie Chromatographie, um die reine Form von this compound zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rocagloic acid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind essenziell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer pharmakologischen Eigenschaften.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind verschiedene Derivate mit verbesserten biologischen Aktivitäten . Diese Derivate werden oft in der wissenschaftlichen Forschung und Arzneimittelentwicklung eingesetzt.

Wissenschaftliche Forschungsanwendungen

Rocagloic acid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet. In der Biologie wird es auf seine antiproliferativen und entzündungshemmenden Eigenschaften untersucht. In der Medizin wird this compound auf sein Potenzial als Antikrebsmittel untersucht . Darüber hinaus hat es Anwendungen in der Industrie als insektizides und antimykotisches Mittel .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung der Proteinsynthese durch Bindung an den Translationsinitiationsfaktor eIF4A, eine ATP-abhängige DEAD-Box-RNA-Helikase . Diese Bindung verhindert die Translation bestimmter mRNAs, was zur Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen führt . This compound interagiert auch mit anderen molekularen Zielstrukturen und Signalwegen, was zu seinen antiproliferativen und entzündungshemmenden Wirkungen beiträgt .

Wirkmechanismus

The mechanism of action of rocagloic acid involves the inhibition of protein synthesis by binding to the translation initiation factor eIF4A, an ATP-dependent DEAD-box RNA helicase . This binding prevents the translation of specific mRNAs, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . This compound also interacts with other molecular targets and pathways, contributing to its antiproliferative and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Rocagloic acid ist einzigartig unter den Flavaglinen aufgrund seiner spezifischen strukturellen Merkmale und pharmakologischen Aktivitäten . Ähnliche Verbindungen sind Aglafolin, Rocaglamid und Rocaglaol . Diese Verbindungen teilen einen gemeinsamen Flavonoidkern, unterscheiden sich jedoch in ihren Substituenten und ihrer Stereochemie, was zu Variationen in ihren biologischen Aktivitäten führt . This compound zeichnet sich durch seine potente Zytotoxizität und selektive Aktivität gegen bestimmte Krebszelllinien aus .

Eigenschaften

IUPAC Name |

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O8/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(29)30)24(28)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,28,31H,1-3H3,(H,29,30)/t21-,22-,24-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLORMQRMDNZHJH-PXIJUOARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-](/img/structure/B3348839.png)

![3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B3348870.png)